

analytical methods for quantification of Direct Yellow 50 in water

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Compound of Interest

Compound Name: Direct Yellow 50

Cat. No.: B1583531

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Application Note: Quantification of Direct Yellow 50 in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 50 is an anionic azo dye widely used in the textile, paper, and leather industries. [1][2] Due to its potential environmental persistence and the toxic nature of its degradation products, monitoring its concentration in water sources is of significant importance. This application note provides detailed protocols for the quantification of **Direct Yellow 50** in water samples using two common analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of dyes in aqueous solutions, particularly for samples with a simple matrix.[3] The method is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[4]

Experimental Protocol

1.1.1. Instrumentation

- UV-Visible Spectrophotometer (double beam)
- 1 cm quartz cuvettes
- Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)
- Pipettes

1.1.2. Reagents and Solutions

- **Direct Yellow 50** powder (analytical standard)
- Deionized water

1.1.3. Preparation of Stock and Standard Solutions

- Stock Solution (1000 mg/L): Accurately weigh 100 mg of **Direct Yellow 50** powder and dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Once dissolved, bring the volume up to the mark with deionized water and mix thoroughly.[5]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water. A typical concentration range for the calibration curve is 1 to 30 mg/L.[2][6] For example, to prepare a 10 mg/L standard, pipette 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

1.1.4. Sample Preparation

For clear water samples, filtration through a 0.45 μm syringe filter may be sufficient. For turbid samples, centrifugation followed by filtration is recommended to remove suspended solids.

1.1.5. Measurement Procedure

- Determine the maximum absorbance wavelength (λ_{max}) of **Direct Yellow 50** by scanning a standard solution (e.g., 10 mg/L) from 300 to 700 nm. The reported λ_{max} for **Direct Yellow 50** is approximately 402-412 nm.[2][5][6][7]
- Set the spectrophotometer to the determined λ_{max} .

- Use deionized water as a blank to zero the instrument.
- Measure the absorbance of each standard solution and the prepared water sample.
- Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
- Determine the concentration of **Direct Yellow 50** in the sample by interpolating its absorbance on the calibration curve.

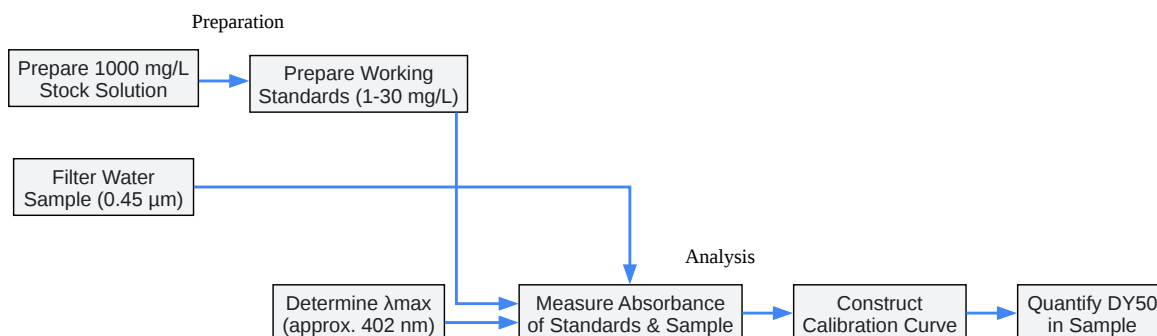
Data Presentation

Table 1: UV-Visible Spectrophotometry Calibration Data for **Direct Yellow 50**

Concentration (mg/L)	Absorbance at 402 nm
1.0	Insert Absorbance
5.0	Insert Absorbance
10.0	Insert Absorbance
15.0	Insert Absorbance
20.0	Insert Absorbance
25.0	Insert Absorbance
30.0	Insert Absorbance
Sample	Insert Sample Absorbance

Note: The absorbance values are placeholders and should be replaced with experimental data.

Experimental Workflow



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Caption: Workflow for the quantification of **Direct Yellow 50** by UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC offers higher selectivity and sensitivity compared to UV-Vis spectrophotometry, making it suitable for analyzing complex water matrices. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and provides spectral information for peak identification.

Experimental Protocol

2.1.1. Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Data acquisition and processing software.

- Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).

2.1.2. Reagents and Solutions

- **Direct Yellow 50** powder (analytical standard).
- HPLC-grade acetonitrile and methanol.
- Ammonium acetate (analytical grade).
- Deionized water.
- Mobile Phase A: 50 mM ammonium acetate in water.[8]
- Mobile Phase B: Acetonitrile.[8]

2.1.3. Preparation of Stock and Standard Solutions

Prepare stock and working standard solutions of **Direct Yellow 50** in deionized water as described in section 1.1.3.

2.1.4. Sample Preparation (Solid-Phase Extraction)

- **Conditioning:** Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- **Loading:** Pass 100 mL of the water sample through the conditioned cartridge at a slow flow rate (e.g., 5 mL/min).
- **Washing:** Wash the cartridge with 5 mL of deionized water to remove any interfering hydrophilic compounds.
- **Elution:** Elute the retained **Direct Yellow 50** from the cartridge with a small volume (e.g., 2 x 1 mL) of methanol into a collection vial.
- **Evaporation and Reconstitution:** Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

- Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2.1.5. Chromatographic Conditions

- Column: C18 (4.6 x 250 mm, 5 µm)
- Mobile Phase: Gradient elution with Mobile Phase A (50 mM ammonium acetate) and Mobile Phase B (acetonitrile).[8]
- Gradient Program: A typical gradient could be: 0 min, 5% B; 15 min, 45% B; 40 min, 45% B; 46 min, 5% B.[8]
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 10 µL.[8]
- Column Temperature: 30 °C
- DAD Detection: Monitor at the λmax of **Direct Yellow 50** (approx. 402 nm).

2.1.6. Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9]

Data Presentation

Table 2: Typical HPLC-DAD Method Validation Parameters for Azo Dyes

Parameter	Typical Value
Linearity (r^2)	> 0.999
Range (mg/L)	0.1 - 25
LOD (mg/L)	0.01 - 0.05
LOQ (mg/L)	0.04 - 0.15
Accuracy (Recovery %)	95 - 105
Precision (RSD %)	< 2.0

Note: These are representative values for azo dyes and should be determined experimentally for **Direct Yellow 50**.

Experimental Workflow



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Caption: Workflow for the quantification of **Direct Yellow 50** by HPLC-DAD with SPE.

Conclusion

Both UV-Visible spectrophotometry and HPLC-DAD are suitable methods for the quantification of **Direct Yellow 50** in water. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For simple and relatively clean water samples, UV-Visible spectrophotometry provides a rapid and cost-effective solution. For more complex matrices or when lower detection limits are required, an HPLC-DAD method coupled with solid-phase extraction is the recommended approach. It is crucial to validate the chosen analytical method to ensure the reliability and accuracy of the results.

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